

Independent Validation of Cytochalasan Anti-proliferative Effects: A Comparative Guide

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Compound of Interest

Compound Name: **Cytochalasin O**

Cat. No.: **B15594501**

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This guide provides an objective comparison of the anti-proliferative effects of various cytochalasans, a class of fungal metabolites known for their potent disruption of the actin cytoskeleton. While the initial focus was on **Cytochalasin O**, a comprehensive literature search revealed a notable scarcity of specific data for this particular analog. Therefore, this guide presents a broader comparative analysis of more extensively studied cytochalasans, including Cytochalasin B and D, to offer valuable insights into the structure-activity relationships and anti-proliferative potential of this compound class. The data presented is collated from multiple independent studies, and readers should consider the varied experimental conditions when making direct comparisons.

Comparative Anti-proliferative Activity of Cytochalasans

The anti-proliferative activity of cytochalasans has been evaluated across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency, are summarized in the table below. These values have been primarily determined using colorimetric or luminescent cell viability assays.

Cytochalasin	Cancer Cell Line	Cell Type	IC50 (µM)	Assay Method	Reference
Cytochalasin B	L929	Mouse Fibroblast	1.3	Not Specified	[1]
KB3.1	Human Cervical Carcinoma	>10	Not Specified	[1]	
U-2 OS	Human Osteosarcoma	-	Proliferation Assay	[1]	
A549	Human Lung Carcinoma	-	Plating Efficiency	[2]	
H1299	Human Non-small Cell Lung Cancer	-	Plating Efficiency	[2]	
Cytochalasin D	Multiple Lines	-	0.2 (general concentration)	Not Specified	[3]
Triseptatin (1)	L929	Mouse Fibroblast	1.80 - 11.28	MTT Assay	[4]
KB3.1	HeLa Carcinoma	1.80 - 11.28	MTT Assay	[4]	
MCF-7	Human Breast Adenocarcinoma	1.80 - 11.28	MTT Assay	[4]	
A549	Human Lung Carcinoma	1.80 - 11.28	MTT Assay	[4]	
PC-3	Human Prostate Cancer	1.80 - 11.28	MTT Assay	[4]	

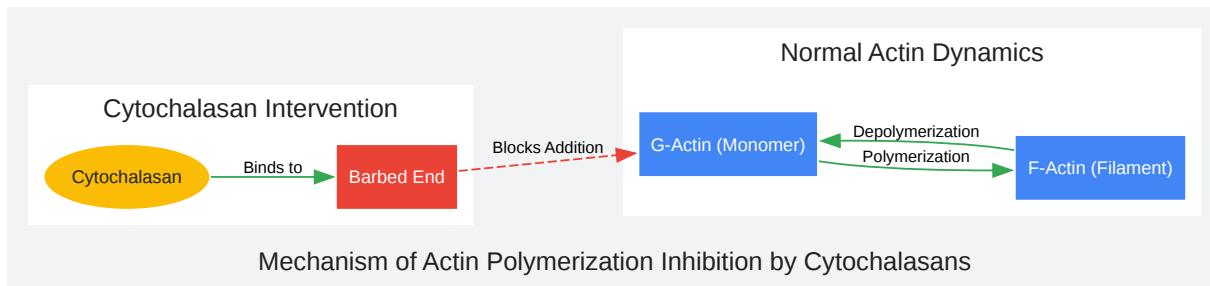
SKOV-3	Ovarian Carcinoma	1.80 - 11.28	MTT Assay	[4]
A431	Squamous Cell Carcinoma	1.80 - 11.28	MTT Assay	[4]
K-562	Human Chronic Myeloid Leukemia	-	CellTiter Blue Assay	[4]
HUVEC	Human Umbilical Vein Endothelial	-	CellTiter Blue Assay	[4]
Deoxaphophomine B (2)	L929	Mouse Fibroblast	1.55 - 6.91	MTT Assay [4]
KB3.1	HeLa Carcinoma	1.55 - 6.91	MTT Assay	[4]
MCF-7	Human Breast Adenocarcinoma	1.55 - 6.91	MTT Assay	[4]
A549	Human Lung Carcinoma	1.55 - 6.91	MTT Assay	[4]
PC-3	Human Prostate Cancer	1.55 - 6.91	MTT Assay	[4]
SKOV-3	Ovarian Carcinoma	1.55 - 6.91	MTT Assay	[4]
A431	Squamous Cell Carcinoma	1.55 - 6.91	MTT Assay	[4]

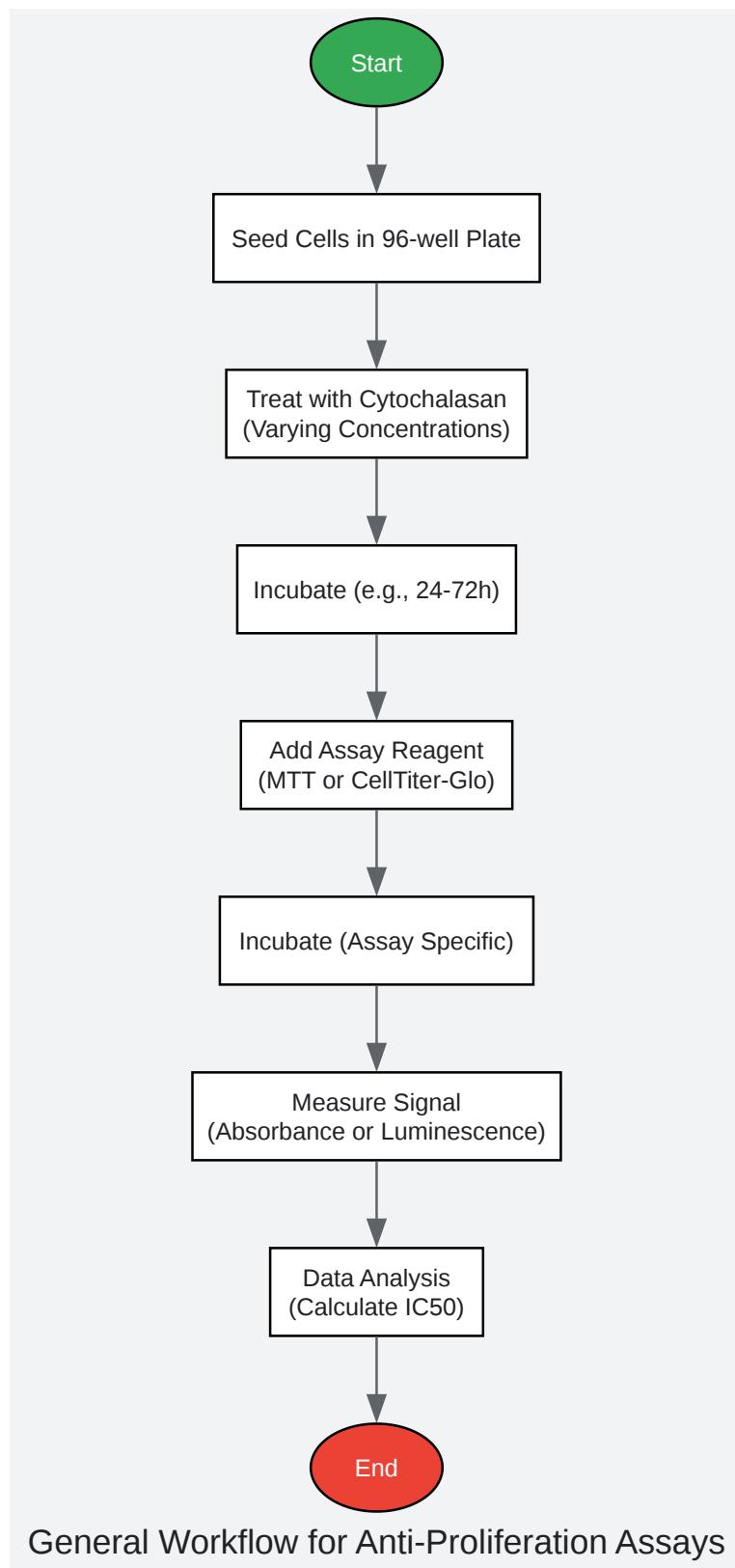
	Human			
K-562	Chronic Myeloid Leukemia	-	CellTiter Blue Assay	[4]
	Human			
HUVEC	Umbilical Vein Endothelial	-	CellTiter Blue Assay	[4]
HeLa	Cervical Cancer	4.96	CellTiter Blue Assay	[2]
Cytochalasin B (3)	HeLa	Cervical Cancer	7.30	CellTiter Blue Assay
Various Cytochalasin s	6 Cancer Cell Lines	-	3 - 90	MTT Assay
				[5]

Note: A direct comparison of IC₅₀ values should be made with caution as experimental conditions such as cell seeding density, treatment duration, and specific assay protocols can vary between studies. The table aims to provide a general overview of the anti-proliferative potency of different cytochalasans.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary mechanism by which cytochalasans exert their anti-proliferative effects is through the disruption of actin polymerization.^[3] Actin is a crucial component of the cytoskeleton, involved in maintaining cell shape, motility, and division. Cytochalasins bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and leading to the disassembly of existing filaments.^[3] This disruption of the actin cytoskeleton ultimately inhibits cell proliferation and can induce apoptosis (programmed cell death).



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